Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate

Overview

Description

Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate, a compound characterized by its unique structure that includes a pyridine ring and an ethyl ester functional group, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

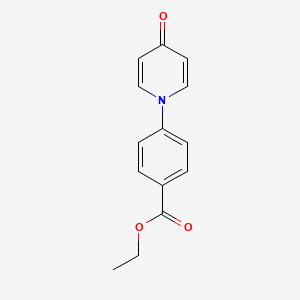

The molecular formula of this compound is C14H13NO3, with a molecular weight of approximately 245.26 g/mol. The compound's structure can be represented as follows:

This compound belongs to a class of substances known for their significant biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several chemical reactions that integrate the oxopyridine moiety with benzoate functionality. The general synthetic route can be outlined as follows:

- Starting Materials : The synthesis begins with appropriate pyridine derivatives and benzoic acid.

- Reactions : A series of esterification reactions are performed to form the final product.

- Purification : The product is purified using recrystallization or chromatography techniques.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various pathogens, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli.

The minimum inhibitory concentration (MIC) values indicate its potency, with values often ranging from 0.01 to 0.1 mg/mL against susceptible strains .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines (e.g., A549 lung adenocarcinoma cells) revealed:

- Cytotoxicity : IC50 values suggest significant cytotoxic effects at concentrations as low as 18 µM.

- Mechanism of Action : Molecular docking studies indicate effective interactions with cancer-related targets, enhancing its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Comparative Analysis

A comparative analysis of this compound with similar compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate | Cyano substitution enhances reactivity | Moderate anticancer activity |

| Methyl 3-hydroxy-2-methyl-4-pyridinone | Hydroxypyridinone structure | Strong metal ion chelation |

| Ethyl 3-hydroxypyridine derivatives | Various substitutions | Broad spectrum antimicrobial activity |

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has been studied for various pharmaceutical applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness comparable to standard antibiotics .

- Antimalarial Properties : The compound has also been evaluated for its potential as an antimalarial agent. Studies have demonstrated its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Molecular docking studies suggest that it interacts effectively with key enzymes involved in the parasite's lifecycle .

- Antioxidant Effects : this compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

Biochemical Research

In biochemical contexts, this compound serves as a valuable tool for exploring biological mechanisms:

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis. Inhibitors of this enzyme are sought after in cosmetic applications for skin lightening .

- Molecular Interaction Studies : this compound's structure allows it to form hydrogen bonds with proteins and enzymes, potentially modulating their activity. This characteristic makes it a candidate for further studies on protein-ligand interactions .

Industrial Applications

In industrial settings, the compound is utilized for:

- Synthesis of Specialty Chemicals : Its unique structure allows it to be used as a building block in organic synthesis, facilitating the production of various derivatives with tailored properties for specific applications .

- Material Science : this compound is being explored for use in developing new materials with enhanced properties, such as improved thermal stability or chemical resistance .

Table 1: Biological Activities of this compound

Table 2: Synthesis Pathways

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves esterification of the corresponding benzoic acid derivative with ethanol under acidic or catalytic conditions. For purity validation, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by analytical techniques like -NMR to confirm structural integrity and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Use SHELX software for structure solution and refinement, ensuring proper treatment of hydrogen atoms and thermal parameters. Validate with R-factor convergence (<0.05) and CIF deposition .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Employ - and -NMR to confirm substitution patterns and ester functionality. IR spectroscopy can identify carbonyl stretches (C=O at ~1700 cm), while high-resolution mass spectrometry (HRMS) verifies molecular weight. For electronic transitions, UV-Vis spectroscopy in solvents like DMSO or ethanol is recommended .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photophysical properties in optoelectronic applications?

- Methodological Answer : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict absorption/emission spectra. Experimental validation via solvatochromic studies in solvents of varying polarity (e.g., cyclohexane to DMF) can correlate computed and observed Stokes shifts .

Q. How can researchers resolve contradictions in reactivity data when using photoinitiators like diphenyliodonium hexafluorophosphate (DPI) with similar benzoate derivatives?

- Methodological Answer : Systematically vary co-initiator concentrations (e.g., 1:1 vs. 1:2 amine/co-initiator ratios) and monitor reaction kinetics via real-time FTIR to track conversion rates. Compare results with control systems lacking DPI to isolate its role in radical generation and chain propagation .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target enzymes (e.g., E1 ubiquitin-activating enzymes). Validate with in vitro enzymatic assays (IC determination) and correlate docking scores with experimental inhibition data. ADMET prediction tools (e.g., SwissADME) can assess pharmacokinetic profiles .

Q. How can researchers optimize chromatographic conditions for analyzing structurally similar benzoate esters?

- Methodological Answer : Utilize reversed-phase HPLC with a C18 column and optimize mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid). Adjust gradient elution (5–95% organic phase over 20 min) and monitor at 254 nm. Validate method robustness via retention time reproducibility and spike-recovery tests .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing variability in synthetic yield across multiple batches?

- Methodological Answer : Apply ANOVA to identify significant factors (e.g., reaction temperature, catalyst loading). Use Design of Experiments (DoE) software (e.g., Minitab) to model interactions and optimize conditions. Report confidence intervals (95%) and p-values to ensure reproducibility.

Q. How to address crystallographic disorder in X-ray data refinement for this compound?

Properties

IUPAC Name |

ethyl 4-(4-oxopyridin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILAMLOXBAAECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.